thiomarinol G

Description

Classification within Dithiolopyrrolone Antibiotics

This compound belongs to the dithiolopyrrolone group of antibiotics, which are characterized by their electronically unique bicyclic structure containing a compact disulfide bridge between two ene-thiols. Dithiolopyrrolones exhibit relatively broad-spectrum antibiotic activity against many Gram-positive and Gram-negative bacteria, as well as strains of Mycobacterium tuberculosis. Additionally, compounds in this class have been shown to exhibit potent and selective anti-cancer activity.

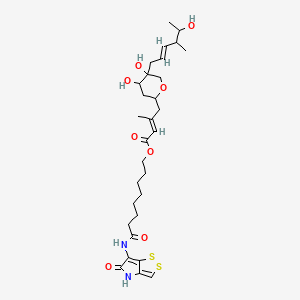

The dithiolopyrrolone core structure represents a chemically complex scaffold that has captured significant scientific interest due to its unusual framework and biological activity. This compound is classified as an organosulfur heterocyclic compound, specifically functioning as a lactam, an enoate ester, a cyclic ether, and a triol. The molecular formula of this compound is C₃₀H₄₄N₂O₈S₂, with a molecular weight of 624.8 grams per mole.

Points of diversity within the dithiolopyrrolone compound class occur outside of the bicyclic core, particularly at the two amide nitrogens. This structural variation distinguishes different members of the class, with the dithiolopyrrolone core being identified in marine antibiotics where it is linked to marinolic acid moieties. The unique chemical structure of this compound contributes to its classification as both an antibacterial agent and an antimicrobial agent with marine metabolite origins.

Discovery and Isolation from Marine Bacterium Pseudoalteromonas sp. SANK 73390

This compound was isolated from the marine bacterium Pseudoalteromonas sp. SANK 73390, which has emerged as a significant producer of bioactive compounds. The original discovery and characterization of thiomarinol compounds from this marine bacterium represented a breakthrough in understanding the biosynthetic capabilities of marine microorganisms. Alteromonas rava, now classified as Pseudoalteromonas sp. SANK 73390, was identified as the source organism through fermentation studies and subsequent isolation procedures.

The marine environment has proven to be a rich source of novel bioactive compounds, with marine bacteria demonstrating remarkable abilities to produce structurally complex molecules. Pseudoalteromonas sp. SANK 73390 represents an industrially relevant microorganism capable of producing multiple thiomarinol variants through sophisticated biosynthetic pathways. The bacterium utilizes mixed polyketide synthase-fatty acid synthase-nonribosomal peptide synthetase biosynthetic machinery to construct these complex hybrid molecules.

Research investigations into the biosynthesis of thiomarinol compounds have revealed particularly interesting features of the pathway, including assembly of the 8-hydroxyoctanoic acid side-chain via chain extension of a C₄-precursor (4-hydroxybutyrate), and construction of the pyrrothine unit from cysteine prior to intact incorporation into thiomarinol. The bacterial producer exhibits sophisticated self-resistance mechanisms that allow for the production of these potent antimicrobial compounds without self-toxicity.

Historical Context and Significance as a Hybrid Antibiotic

The historical development of thiomarinol antibiotics represents a significant milestone in antibiotic discovery and development. Dithiolopyrrolone group antibiotics were first isolated in the early half of the twentieth century, but research was reawakened by insights gained from the synthesis and biosynthesis of this structurally intriguing class of molecules. The identification of thiomarinol as a hybrid antibiotic marked an important advancement in understanding how natural systems can combine multiple antimicrobial mechanisms into a single molecule.

This compound, along with other thiomarinol variants, represents a novel approach to antibiotic design through natural hybridization. The structure comprises two antimicrobial subcomponents: a pseudomonic acid analogue and holothin, linked by an amide bond. This hybrid nature provides enhanced antimicrobial activity compared to either component alone, demonstrating the evolutionary advantage of combining multiple bioactive elements.

The significance of thiomarinol as a hybrid antibiotic extends beyond its antimicrobial properties to its potential as a template for synthetic antibiotic development. The enzymatic basis of hybridity in thiomarinol biosynthesis has been elucidated, showing that TmlU acts as a CoA ligase that activates pseudomonic acid as a thioester that is processed by the acetyltransferase HolE to catalyze the amidation. This understanding provides detailed biochemical information on thiomarinol biosynthesis and evolutionary insight regarding how the pseudomonic acid and holothin pathways converge to generate this potent hybrid antibiotic.

Relationship to Other Thiomarinol Variants (A-F)

This compound exists as part of a family of related compounds designated as thiomarinols A through F, each exhibiting distinct structural features while maintaining the core hybrid architecture. The relationship between these variants provides insight into the biosynthetic flexibility of the producing organism and the potential for structural optimization of antimicrobial activity.

Comparative Molecular Analysis of Thiomarinol Variants

The structural diversity among thiomarinol variants reflects the biosynthetic versatility of Pseudoalteromonas sp. SANK 73390. Each variant demonstrates antibacterial activity against Gram-positive and Gram-negative bacteria, though with varying potencies and specificities. Thiomarinol A has been extensively studied and shows particularly potent activity, with minimum inhibitory concentrations significantly lower than individual components.

Research has demonstrated that different thiomarinol variants exhibit varying degrees of antimicrobial activity. Comparative studies have shown that thiomarinol A and B display different activity profiles, with thiomarinol A generally showing stronger activity against tested bacterial strains. The structural modifications present in this compound, including its specific arrangement of hydroxyl groups and ether linkages, contribute to its unique biological activity profile.

Properties

Molecular Formula |

C30H44N2O8S2 |

|---|---|

Molecular Weight |

624.8 g/mol |

IUPAC Name |

[8-oxo-8-[(5-oxo-4H-dithiolo[4,3-b]pyrrol-6-yl)amino]octyl] (E)-4-[4,5-dihydroxy-5-[(E)-5-hydroxy-4-methylhex-2-enyl]oxan-2-yl]-3-methylbut-2-enoate |

InChI |

InChI=1S/C30H44N2O8S2/c1-19(14-22-16-24(34)30(38,18-40-22)12-9-10-20(2)21(3)33)15-26(36)39-13-8-6-4-5-7-11-25(35)32-27-28-23(17-41-42-28)31-29(27)37/h9-10,15,17,20-22,24,33-34,38H,4-8,11-14,16,18H2,1-3H3,(H,31,37)(H,32,35)/b10-9+,19-15+ |

InChI Key |

FCMYPMGTCIMUMZ-DJKNXTBSSA-N |

Isomeric SMILES |

CC(/C=C/CC1(COC(CC1O)C/C(=C/C(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)/C)O)C(C)O |

Canonical SMILES |

CC(C=CCC1(COC(CC1O)CC(=CC(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)C)O)C(C)O |

Synonyms |

thiomarinol g TMG cpd |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Properties

Thiomarinol G exhibits significant antimicrobial activity against a variety of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-negative bacteria. Research indicates that this compound can inhibit the growth of MRSA strains that are resistant to conventional antibiotics like mupirocin. Its mechanism primarily involves targeting isoleucyl-tRNA synthetase, which is crucial for bacterial protein synthesis. This dual mode of action—both inhibition of protein synthesis and disruption of metal ion homeostasis—enhances its effectiveness against resistant strains .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| MRSA (mupirocin-sensitive) | < 0.5 µg/mL | |

| MRSA (mupirocin-resistant) | 2-4 µg/mL | |

| E. coli | 0.5 µg/mL | |

| Pseudomonas aeruginosa | 1 µg/mL |

Case Study: Efficacy Against Resistant Strains

A study demonstrated that this compound retains efficacy against MRSA strains expressing high levels of mupirocin resistance. The compound's ability to inhibit these strains at lower concentrations than mupirocin highlights its potential as a treatment option in clinical settings where antibiotic resistance is prevalent .

Biosynthesis and Genetic Engineering Applications

Recent advancements in genetic engineering have allowed researchers to explore the biosynthetic pathways of this compound. By manipulating genes from marine and terrestrial organisms, scientists have successfully expressed these pathways in laboratory settings, leading to the production of thiomarinol derivatives with enhanced properties . This opens avenues for developing new antibiotics through synthetic biology.

Table 2: Biosynthetic Pathway Insights

| Enzyme | Function | Role in Biosynthesis |

|---|---|---|

| TmlU | CoA ligase | Activates pseudomonic acid |

| HolE | Acetyltransferase | Catalyzes amidation |

Therapeutic Applications

This compound's broad-spectrum activity makes it a candidate for various therapeutic applications beyond traditional antibiotics. Its potential use in treating skin infections, respiratory tract infections, and even as a topical agent for wound healing is being explored due to its favorable safety profile and effectiveness against resistant pathogens .

Future Directions and Research Needs

Despite promising results, further research is necessary to fully understand the pharmacokinetics and long-term safety of this compound in human subjects. Clinical trials are essential to establish effective dosing regimens and to evaluate its efficacy compared to existing treatments.

Chemical Reactions Analysis

Structural Features and Biosynthetic Context

Thiomarinol G shares a hybrid scaffold comprising:

-

Marinolic acid A : A polyketide-fattу acid hybrid with a tetrahydropyran (THP) ring.

-

Pyrrothine : A dithiolopyrrolone (DTP) moiety linked via an amide bond.

Key modifications in this compound include:

-

C9 hydroxylation : A distinguishing feature compared to thiomarinol A (C9 unmodified) and pseudomonic acid B (C9-hydroxylated mupirocin analog) .

-

10,11-alkene : Unlike mupirocin’s 10,11-epoxide, all thiomarinols retain an alkene at this position .

Biosynthetic Reactions

The hybrid structure arises from coordinated activity of:

Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Pathways

Key Observations :

-

This compound accumulation is minimal in wild-type strains due to efficient processing of intermediates by TmpB thioesterase, limiting premature release .

-

Gene cluster comparisons (tmp vs. mup) reveal missing homologs (e.g., macpE), altering post-PKS modifications .

Redox Activity of the Dithiolopyrrolone Moiety

-

Oxidation Sensitivity : Thiomarinol derivatives require stabilization with reducing agents (e.g., TCEP) during assays to prevent dimerization .

Hydroxylation at C9

-

Biosynthetic Origin : Likely introduced by a hydroxylase absent in mupirocin pathways, enhancing solubility and target interactions .

-

Impact on Bioactivity : Hydroxylation may influence binding to isoleucyl-tRNA synthetase (IleRS), though this compound’s activity remains uncharacterized .

Comparative Stability and Accumulation

Note : this compound’s low abundance precludes detailed pharmacokinetic studies, but its structure suggests improved solubility over non-hydroxylated analogs .

Synthetic and Mutasynthetic Approaches

-

Mutant Feeding Studies :

-

Enzyme Cross-Compatibility :

Preparation Methods

Table 1: Comparative Yields of Thiomarinol Synthesis Methods

Overcoming Intrinsic Resistance via Structural Hybridity

Recent studies on thiomarinol A highlight the role of the dithiolopyrrolone moiety in enhancing Gram-negative activity. Thiomarinol A accumulates 127-fold more efficiently in Escherichia coli than mupirocin, attributed to improved membrane permeability. For this compound, analogous structural features (e.g., sulfur-based heterocycles) may synergize with efflux pump inhibition or outer membrane disruption.

Challenges in this compound Characterization

As of 2025, no peer-reviewed studies or patents explicitly describe this compound. However, extrapolation from known thiomarinols suggests:

-

Analytical Characterization : High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) would be essential for structural elucidation.

-

Biosynthetic Gene Clusters : Homology mapping of Alteromonas genomes may reveal cryptic pathways for this compound production.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.